(R)-Azidophenylacetic acid

Description

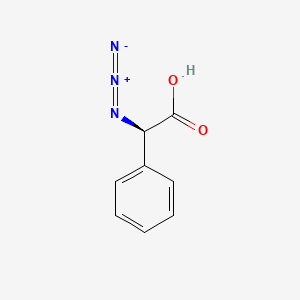

(R)-Azidophenylacetic acid (CAS: 29125-25-5) is an enantiomerically pure chiral compound with the molecular formula C₈H₇N₃O₂. It features a phenyl group, an azido (-N₃) substituent, and an acetic acid backbone. This compound is structurally characterized by its α-azido group attached to the chiral carbon of phenylacetic acid, which confers unique reactivity and stereochemical properties .

Properties

CAS No. |

29125-25-5 |

|---|---|

Molecular Formula |

C8H7N3O2 |

Molecular Weight |

177.16 g/mol |

IUPAC Name |

(2R)-2-azido-2-phenylacetic acid |

InChI |

InChI=1S/C8H7N3O2/c9-11-10-7(8(12)13)6-4-2-1-3-5-6/h1-5,7H,(H,12,13)/t7-/m1/s1 |

InChI Key |

XUICXMXDTICQOZ-SSDOTTSWSA-N |

SMILES |

C1=CC=C(C=C1)C(C(=O)O)N=[N+]=[N-] |

Isomeric SMILES |

C1=CC=C(C=C1)[C@H](C(=O)O)N=[N+]=[N-] |

Canonical SMILES |

C1=CC=C(C=C1)C(C(=O)O)N=[N+]=[N-] |

Other CAS No. |

29125-25-5 |

Origin of Product |

United States |

Chemical Reactions Analysis

Staudinger-Vilarrasa Coupling

The Staudinger reaction facilitates the conversion of the azide group into a phosphazide intermediate, which reacts with carboxylic acids to form amides. For α-azido-phenylacetic acid derivatives, this reaction proceeds efficiently in toluene at room temperature:

Reaction Conditions

| Substrate | Reagent | Solvent | Time (h) | Yield (%) |

|---|---|---|---|---|

| α-Azido-phenylacetic acid methyl ester | Triphenylphosphine resin + benzoic acid | Toluene | 2 | >95 |

This method enables resin-bound amidation, bypassing traditional solid-phase peptide synthesis challenges. The reaction’s regioselectivity and lack of racemization make it ideal for chiral amino acid derivatives like (R)-Azidophenylacetic acid .

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The azide group undergoes 1,3-dipolar cycloaddition with terminal alkynes to form 1,4-disubstituted 1,2,3-triazoles. This "click" reaction is highly efficient under mild conditions:

Typical Protocol

-

Catalyst: CuSO₄·5H₂O (10 mol%)

-

Reducing Agent: Sodium ascorbate (20 mol%)

-

Solvent: H₂O/tert-BuOH (1:1)

-

Temperature: Room temperature

Example Reaction

| Azide Component | Alkyne Component | Product Yield (%) |

|---|---|---|

| This compound | Propargylamine | 58–60 |

This reaction is pivotal for bioconjugation and pharmaceutical applications due to its high regioselectivity and compatibility with aqueous environments .

Thermal and Photolytic Decomposition

Aryl azides like this compound decompose under heat or UV light to generate reactive nitrene intermediates. These nitrenes can undergo intramolecular cyclization or trap with nucleophiles:

Key Pathways

-

Thermal Decomposition : At 100–120°C, yields cyclic amidines (e.g., 3H-azepines) via nitrene insertion .

-

Photolysis : UV irradiation in aniline produces 2-anilino-3H-azepine derivatives .

Decomposition Products

| Conditions | Major Product | Yield (%) |

|---|---|---|

| Thermolysis (110°C) | 3H-Azepine derivatives | 40–60 |

| UV Light + Aniline | 2-Anilino-3H-azepine | 35–50 |

Ugi-Huisgen Tandem Reactions

This compound participates in Ugi four-component reactions followed by Huisgen cycloadditions to synthesize triazolo[1,5-a]pyrazin-6(7H)-ones:

Reaction Sequence

-

Ugi Reaction : this compound reacts with amines, isonitriles, and aldehydes in methanol (20–30 min, RT) to form linear adducts .

-

Cyclization : Heating in toluene induces intramolecular Huisgen cycloaddition (24 h, reflux), yielding fused triazole-pyrazinones .

Representative Yields

| Ugi Adduct | Cyclization Product | Yield (%) |

|---|---|---|

| 2-Azido-3-arylpropanoic acid derivatives | Triazolo-pyrazinones | 85–95 |

Synthetic Utility and Characterization

This compound is synthesized via diazotization of 4-aminophenylacetic acid with sodium nitrite and sodium azide:

Synthesis Protocol

-

Reagents : NaNO₂ (1.0 equiv), NaN₃ (10.0 equiv), HCl (12 M)

-

Conditions : 0°C → RT, 30 min

1H NMR Data (CDCl₃)

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares (R)-Azidophenylacetic acid with structurally and functionally related phenylacetic acid derivatives:

Key Research Findings :

Synthesis and Optical Purity: this compound is synthesized via resolution of racemic DL-azidophenylacetic acid using 1-ephedrine in solvents like water-isopropanol mixtures. Optimal conditions (0.37 mole ephedrine/acid ratio) yield 76–89% optical purity . In contrast, DL-Azidophenylacetic acid requires additional resolution steps, with solubility challenges in non-polar solvents (e.g., ligroin) reducing yield (55–68%) .

Stability and Reactivity :

- The azido group in This compound is prone to decomposition under heat or light, necessitating low-temperature storage .

- Mandelic acid and 2-hydroxyphenylacetic acid exhibit greater stability due to their hydroxyl groups, making them suitable for long-term industrial use .

Functional Group Impact: Azido vs. Hydroxyl: The azido group enhances reactivity for click chemistry but limits stability. Hydroxyl derivatives are less reactive but more versatile in pharmaceutical formulations . Amino Derivatives: (R)-2-Amino-2-phenylacetic acid’s amino group facilitates salt formation with β-lactam cores, critical for antibiotic activity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.